Benzo[c]isothiazole-6-carboxylic acid
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Overview
Description
Benzo[c]isothiazole-6-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a carboxylic acid group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]isothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide, followed by oxidation and cyclization to form the isothiazole ring. The carboxylic acid group can be introduced through subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: Benzo[c]isothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .
Scientific Research Applications
Benzo[c]isothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of benzo[c]isothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial growth by targeting essential enzymes or proteins involved in cell wall synthesis. In cancer cells, it may induce apoptosis by interacting with DNA or disrupting cellular signaling pathways .
Comparison with Similar Compounds
- Benzothiazole-6-carboxylic acid
- Benzotriazole-5-carboxylic acid
- Indole-2-carboxylic acid
- 4-Imidazolecarboxylic acid
- 5-Benzimidazolecarboxylic acid
Comparison: Benzo[c]isothiazole-6-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits enhanced antimicrobial and anticancer properties, making it a more potent candidate for drug development .
Properties
IUPAC Name |
2,1-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-4-12-9-7(6)3-5/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALPKMIDBLKFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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